N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methoxyphenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl and methoxyphenethyl groups can be carried out using electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and methoxyphenethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides or compounds with similar substituents.
This compound: is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
853333-57-0 |
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Molecular Formula |
C20H17Cl2NO3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-18-7-6-13(12-16(18)22)10-11-23-20(24)19-9-8-17(26-19)14-4-2-3-5-15(14)21/h2-9,12H,10-11H2,1H3,(H,23,24) |
InChI Key |
FEJRGJGDFROYCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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